1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Catalog No.
S14677462
CAS No.
M.F
C19H12Cl2N2O2S
M. Wt
403.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]...

Product Name

1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C19H12Cl2N2O2S

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C19H12Cl2N2O2S/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-2-1-3-14(21)10-12/h1-10H,11H2

InChI Key

YFVYUIOECCSGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound features a thieno[3,2-d]pyrimidine core structure, characterized by a fused thiophene and pyrimidine ring system. The presence of chlorobenzyl and chlorophenyl substituents enhances its potential biological activity and chemical reactivity. Thienopyrimidines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets, making them subjects of significant scientific interest

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using strong oxidizing agents.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at specific positions on the molecule

    The unique properties of 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione make it suitable for various applications:

    • Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent positions it as a candidate for drug development.
    • Research Tools: The compound can serve as a molecular probe in biological studies to elucidate mechanisms of action related to its biological targets.
    • Chemical Intermediates: It may also be used as an intermediate in the synthesis of more complex thienopyrimidine derivatives with enhanced properties .

Thienopyrimidine derivatives, including 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, exhibit a range of biological activities. These compounds have been studied for their potential as:

  • Anticancer agents: They may inhibit the growth of cancer cells by targeting specific enzymes or receptors involved in cell proliferation and apoptosis.
  • Antimicrobial agents: Their structural features allow them to interact with microbial targets, potentially leading to antibacterial or antifungal effects.
  • Modulators of ion channels: Some thienopyrimidines have been identified as modulators of ion channels, which are critical in various physiological processes .

The specific biological pathways influenced by this compound are still under investigation, but preliminary studies suggest significant therapeutic potential.

The synthesis of 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves several key steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions with corresponding halides.
  • Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography

    Interaction studies are essential for understanding how 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with biological targets. These studies typically involve:

    • Binding Affinity Assays: Evaluating how strongly the compound binds to specific enzymes or receptors.
    • Functional Assays: Assessing the impact of the compound on cellular functions such as proliferation and apoptosis.
    • In Vivo Studies: Testing the efficacy and safety of the compound in animal models to determine its therapeutic potential .

    Such studies provide insights into the mechanisms underlying its biological activity and help identify potential therapeutic applications.

Several compounds share structural similarities with 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneSimilar thieno[3,2-d]pyrimidine coreDifferent substituents may lead to variations in biological activity
1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneContains fluorine instead of chlorinePotentially different pharmacokinetics due to fluorination
1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneDifferent position of fluorine substitutionMay exhibit altered interaction profiles with biological targets

Uniqueness

The uniqueness of 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting biological activities. The combination of both chlorobenzyl and chlorophenyl groups may confer distinct properties compared to other similar compounds. This makes it a valuable subject for further research into its potential therapeutic applications and mechanisms of action

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Exact Mass

401.9996542 g/mol

Monoisotopic Mass

401.9996542 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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